4-Demethyldeoxypodophyllotoxin

Description

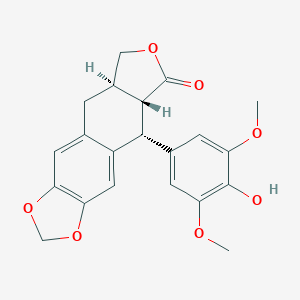

Structure

3D Structure

Properties

IUPAC Name |

(5R,5aR,8aR)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3/t12-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDMNXDDRXVJTM-RQUSPXKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189475 | |

| Record name | 4'-Demethyldeoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-93-0 | |

| Record name | 4′-Demethyldeoxypodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethyldeoxypodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Demethyldeoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of 4-Demethyldeoxypodophyllotoxin in Podophyllum hexandrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllum hexandrum, commonly known as the Himalayan Mayapple, is a perennial herb that has long been a source of valuable medicinal compounds. Among these is the lignan (B3055560) 4-Demethyldeoxypodophyllotoxin, a precursor to potent anticancer drugs. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from P. hexandrum. It includes detailed experimental protocols, quantitative data, and a visualization of its interaction with the Chk-2 signaling pathway, a key regulator of the cellular response to DNA damage. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Introduction

Podophyllum hexandrum is a well-documented medicinal plant, with its rhizomes containing a variety of cytotoxic lignans.[1] The most famous of these is podophyllotoxin (B1678966), the chemical scaffold for the widely used anticancer drugs etoposide (B1684455) and teniposide.[1][2] In the ongoing search for novel and more effective therapeutic agents, researchers have continued to explore the rich chemical diversity of this plant. This exploration led to the identification and isolation of this compound, a significant aryltetralin-type lignan with demonstrated cytotoxic potential.[3]

Recent studies have highlighted the anticancer activities of this compound and its derivatives, particularly their ability to modulate critical cellular pathways involved in cancer progression.[3] One such pathway is the Chk-2 signaling cascade, which plays a pivotal role in the cellular response to DNA damage.[3][4] Understanding the interaction of this compound with this pathway is crucial for elucidating its mechanism of action and for the rational design of new anticancer therapies.

This guide will provide a detailed account of the scientific journey from the plant source to the isolated compound and its characterized biological activity.

Experimental Protocols

Plant Material Collection and Preparation

Fresh rhizomes of Podophyllum hexandrum are collected from their natural habitat. The plant material is then thoroughly washed with running water to remove any soil and debris. The cleaned rhizomes are shade-dried at room temperature. Once completely dry, the material is pulverized into a coarse powder using a mechanical grinder. This powdered material serves as the starting point for the extraction process.

Extraction of Crude Lignan Mixture

The powdered rhizomes of P. hexandrum are subjected to solvent extraction to isolate the crude mixture of lignans. A detailed protocol is as follows:

-

Soxhlet Extraction: A known quantity of the dried, powdered rhizome material (e.g., 1 kg) is packed into a Soxhlet apparatus.

-

Solvent: The material is extracted with methanol (B129727) for a specified period (e.g., 48 hours).

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45 °C) to yield a dark, viscous residue.

Isolation and Purification of this compound

The crude methanolic extract is a complex mixture of various phytochemicals. The isolation and purification of this compound are achieved through a combination of chromatographic techniques.

-

Stationary Phase: The crude extract is adsorbed onto silica (B1680970) gel (60-120 mesh) to create a slurry.

-

Column Packing: A glass column is packed with silica gel in a suitable solvent (e.g., hexane).

-

Loading: The silica gel slurry of the crude extract is carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) in increasing proportions (e.g., 9:1, 8:2, 7:3, etc.), and finally with pure ethyl acetate and methanol.

-

Fraction Collection: Fractions of a specific volume (e.g., 100 mL) are collected sequentially.

-

Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5) and visualized under UV light or with an appropriate staining reagent. Fractions showing similar TLC profiles are pooled together.

Further purification of the fractions containing this compound is performed using preparative HPLC.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is employed.

-

Detection: The eluting compounds are monitored using a UV detector at a specific wavelength (e.g., 290 nm).

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Structural Elucidation

The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable information about the structure of the molecule.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. A suite of NMR experiments is performed:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), allowing for the unambiguous assignment of the entire molecular structure.

Quantitative Data

The following table summarizes the key quantitative data associated with the discovery and characterization of this compound from Podophyllum hexandrum.

| Parameter | Value | Reference |

| Yield | ||

| Podophyllotoxin content in rhizomes | 2.22% to 8.96% (dry weight) | [7] |

| Spectroscopic Data | ||

| Mass Spectrometry (ESI-MS) | ||

| [M-H]⁻ ion (m/z) | 399.1134 | [5] |

| ¹H NMR (CD₃OD, 400 MHz) δ (ppm) | ||

| 6.75 (1H, s) | H-2' | |

| 6.60 (1H, s) | H-6' | |

| 6.25 (1H, s) | H-5 | |

| 6.00 (2H, d, J=1.2 Hz) | OCH₂O | |

| 4.60 (1H, d, J=4.0 Hz) | H-1 | |

| 4.40 (1H, t, J=8.0 Hz) | H-4α | |

| 3.95 (1H, dd, J=10.8, 4.0 Hz) | H-4β | |

| 3.75 (6H, s) | 2 x OCH₃ | |

| 3.30 (1H, m) | H-2 | |

| 2.85 (1H, m) | H-3 | |

| ¹³C NMR (CD₃OD, 100 MHz) δ (ppm) | ||

| 175.5 | C-9 | |

| 148.8 | C-3', C-5' | |

| 148.2 | C-7 | |

| 147.5 | C-6 | |

| 135.2 | C-4a | |

| 132.5 | C-1' | |

| 128.5 | C-8a | |

| 110.5 | C-8 | |

| 109.5 | C-5 | |

| 108.8 | C-2', C-6' | |

| 102.0 | OCH₂O | |

| 70.1 | C-4 | |

| 56.8 | OCH₃ | |

| 44.2 | C-1 | |

| 42.0 | C-2 | |

| 39.0 | C-3 |

Note: The NMR data presented here is a representative example and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathway

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Interaction with the Chk-2 Signaling Pathway

A key aspect of the anticancer activity of this compound and its derivatives is their interaction with the Checkpoint Kinase 2 (Chk-2) signaling pathway.[3] Chk-2 is a critical transducer kinase in the DNA damage response pathway.[4][8] Upon DNA damage, Chk-2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase.[4][8] Activated Chk-2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[4][8]

The interaction of this compound with this pathway can potentiate the apoptotic response in cancer cells, making it a promising area for further investigation in cancer therapy.

Caption: Chk-2 Signaling Pathway and this compound Interaction.

Experimental Workflow

The overall process from plant material to the characterized bioactive compound can be visualized in the following workflow diagram.

Caption: Experimental Workflow for this compound Discovery.

Conclusion

The discovery and characterization of this compound from Podophyllum hexandrum represent a significant advancement in the field of natural product chemistry and anticancer drug discovery. This technical guide has provided a comprehensive overview of the methodologies involved in its isolation, purification, and structural elucidation, along with key quantitative data. The elucidation of its interaction with the Chk-2 signaling pathway offers valuable insights into its mechanism of action and highlights its potential as a lead compound for the development of novel cancer therapeutics. Further research into its pharmacological properties and optimization of its synthesis or isolation is warranted to fully exploit its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]

- 5. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fragmentation study of podophyllotoxin and its 4'-demethyl-4beta-substituted derivatives by electrospray ionization ion-trap time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. sc.journals.umz.ac.ir [sc.journals.umz.ac.ir]

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of 4-Demethyldeoxypodophyllotoxin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the natural origins of 4-Demethyldeoxypodophyllotoxin, a lignan (B3055560) of significant interest for its potential therapeutic applications. As a precursor and analogue of the widely used anticancer drug etoposide, understanding its natural sources is paramount for sustainable production and novel drug discovery. This guide offers a comprehensive overview of plant species known to produce this valuable compound, detailed experimental protocols for its extraction and analysis, and an examination of the key signaling pathways it modulates.

Quantitative Analysis of this compound in Various Plant Species

The concentration of this compound varies significantly among different plant species and even within different parts of the same plant. The following table summarizes the quantitative data available in the literature, providing a comparative overview for researchers seeking potent natural sources.

| Plant Species | Family | Plant Part | Compound | Yield | Reference |

| Podophyllum hexandrum (Himalayan Mayapple) | Berberidaceae | Roots | 4'-demethyl-deoxypodophyllotoxin | Present | [1] |

| Juniperus bermudiana | Cupressaceae | Leaves | Deoxypodophyllotoxin (B190956) | Up to 4.4 mg/g DW | [2] |

| Anthriscus sylvestris (Cow Parsley) | Apiaceae | Rhizomes | Deoxypodophyllotoxin | 0.39% of dried rhizomes | [3] |

| Pulsatilla koreana | Ranunculaceae | Roots | Deoxypodophyllotoxin | Active component | [4][5] |

| Podophyllum peltatum (American Mayapple) | Berberidaceae | Roots | 4′-demethylpodophyllotoxin | Present | [6] |

Experimental Protocols: Extraction, Isolation, and Quantification

The successful isolation and quantification of this compound from plant matrices require robust and efficient methodologies. Below are detailed protocols derived from cited literature for key plant sources.

Protocol 1: Extraction and Quantification of Deoxypodophyllotoxin from Juniperus bermudiana Leaves

This protocol is based on the optimized method described for obtaining high yields of podophyllotoxin (B1678966) and deoxypodophyllotoxin from Juniperus species.[2]

1. Sample Preparation:

- Collect fresh leaves of Juniperus bermudiana.

- Dry the plant material at a constant temperature (e.g., 40°C) until a constant weight is achieved.

- Grind the dried leaves into a fine powder.

2. Extraction:

- Weigh a precise amount of the powdered plant material (e.g., 1 g).

- Perform extraction using an appropriate solvent system. An optimized protocol suggests a solvent mixture that effectively solubilizes the target lignans.

- Employ a suitable extraction technique such as maceration, sonication, or accelerated solvent extraction (ASE) to maximize yield.

3. Quantification by High-Performance Liquid Chromatography (HPLC):

- Chromatographic Conditions:

- Column: A reversed-phase C18 column is typically used.

- Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

- Flow Rate: Typically around 1.0 mL/min.

- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., 290 nm).

- Standard Preparation:

- Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

- Create a series of calibration standards by diluting the stock solution to known concentrations.

- Analysis:

- Inject the filtered plant extract and the calibration standards into the HPLC system.

- Identify the peak corresponding to this compound in the chromatogram of the plant extract by comparing its retention time with that of the standard.

- Quantify the amount of the compound in the extract by constructing a calibration curve from the peak areas of the standards.

Protocol 2: Preparative Isolation of Deoxypodophyllotoxin from Anthriscus sylvestris Rhizomes using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method for the rapid purification of deoxypodophyllotoxin from the crude methanol extract of Anthriscus sylvestris rhizomes.[3]

1. Extraction:

- Obtain dried rhizomes of Anthriscus sylvestris.

- Grind the rhizomes into a coarse powder.

- Perform a crude extraction with methanol.

- Concentrate the methanol extract to obtain a crude residue.

2. HSCCC Separation:

- Two-Phase Solvent System: A biphasic solvent system is crucial for successful HSCCC separation. A commonly used system is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined empirically (e.g., 7:3:5:5, v/v/v/v).

- HSCCC Operation:

- Fill the HSCCC column with the stationary phase.

- Inject the crude extract dissolved in a small amount of the solvent system.

- Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.

- Collect fractions of the eluent.

- Fraction Analysis:

- Analyze the collected fractions using a suitable analytical technique, such as thin-layer chromatography (TLC) or HPLC, to identify the fractions containing the pure compound.

3. Purity Assessment:

- Combine the pure fractions and evaporate the solvent.

- Determine the purity of the isolated deoxypodophyllotoxin using analytical HPLC-UV.

Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives exert their biological effects by modulating several key cellular signaling pathways, making them promising candidates for anticancer drug development.

References

- 1. 4'-Demethyl-deoxypodophyllotoxin glucoside isolated from Podophyllum hexandrum exhibits potential anticancer activities by altering Chk-2 signaling pathway in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin and deoxypodophyllotoxin in Juniperus bermudiana and 12 other Juniperus species: optimization of extraction, method validation, and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sbp.co.kr [sbp.co.kr]

- 5. Deoxypodophyllotoxin; the cytotoxic and antiangiogenic component from Pulsatilla koreana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Demethyldeoxypodophyllotoxin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) isolated from plants of the Podophyllum genus. As a derivative of the well-known cytotoxic agent podophyllotoxin (B1678966), it serves as a valuable chemical scaffold in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its chemical structure, precise stereochemistry, and key biological activities. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and analysis, and visual diagrams of its structure and mechanism of action to support further research and drug development efforts.

Chemical Structure and Nomenclature

This compound belongs to the class of aryltetralin lignans, characterized by a tetracyclic core. The structure is derived from podophyllotoxin by the removal of the hydroxyl group at the C-4 position (deoxygenation) and the methyl group from the phenolic hydroxyl at the C-4' position (demethylation).

The systematic IUPAC name for the parent compound, 4'-Demethylpodophyllotoxin, is (5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-8-one. The "deoxy" form, this compound, lacks the C-5 hydroxyl group. The core structure is a furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole ring system.

A diagram illustrating the chemical structure and the numbering of the carbon skeleton is provided below.

References

4-Demethyldeoxypodophyllotoxin: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin (DMDPT), a derivative of the natural lignan (B3055560) podophyllotoxin (B1678966), has emerged as a potent anti-cancer agent with significant therapeutic potential. This document provides a comprehensive technical overview of the core mechanisms by which DMDPT exerts its effects on cancer cells. Through the inhibition of tubulin polymerization and the modulation of key signaling pathways, DMDPT induces cell cycle arrest, triggers apoptosis, and instigates DNA damage, ultimately leading to the suppression of tumor growth and metastasis. This guide synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved molecular pathways to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration of novel and effective therapeutic strategies. Natural products and their derivatives have historically been a rich source of anti-cancer compounds. This compound (DMDPT), also referred to as 4'-Demethylpodophyllotoxin (DOP), is a semi-synthetic derivative of podophyllotoxin, a lignan found in the roots of Podophyllum species. While podophyllotoxin itself has limitations due to toxicity, its derivatives, including DMDPT, have been investigated for their improved therapeutic index. This technical guide delves into the intricate molecular mechanisms that underpin the anticancer activity of DMDPT, focusing on its impact on cell proliferation, survival, and invasion.

Core Mechanisms of Action

DMDPT's anticancer effects are multi-faceted, primarily revolving around its ability to interfere with microtubule dynamics and modulate critical cellular signaling pathways. These actions culminate in the induction of cell cycle arrest, apoptosis, and DNA damage.

Inhibition of Tubulin Polymerization

A primary mechanism of action for DMDPT is its role as a tubulin polymerization inhibitor. By binding to tubulin, the fundamental protein subunit of microtubules, DMDPT disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for cellular processes that are heavily reliant on a dynamic cytoskeleton, most notably mitosis. The disruption of the mitotic spindle apparatus prevents proper chromosome segregation, leading to a halt in cell division.

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics by DMDPT directly leads to the activation of the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle. This activation results in a cell cycle arrest at the G2/M phase, preventing the cell from proceeding through mitosis with a compromised spindle. This G2/M arrest is a hallmark of many tubulin-targeting agents and is a key contributor to the anti-proliferative effects of DMDPT.[1]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, promoting tumor progression and resistance to therapy.[2] Mechanistic studies have revealed that DMDPT hinders the progression of cancer, such as colorectal cancer (CRC), by blocking the PI3K/Akt pathway.[1] Western blot analyses have demonstrated a dose-dependent decrease in the phosphorylation of both PI3K and Akt upon treatment with DMDPT, indicating a clear inhibitory effect on this pro-survival pathway.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis to ensure their survival. DMDPT has been shown to be a potent inducer of apoptosis in various cancer cell lines.[1] The induction of apoptosis by DMDPT is mediated through both the intrinsic and extrinsic pathways. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9, which are key executioners of apoptosis.

Induction of DNA Damage

In addition to its effects on the cytoskeleton and signaling pathways, DMDPT has been found to induce DNA damage in cancer cells.[1] The precise mechanism of DNA damage induction is still under investigation but may be linked to the generation of reactive oxygen species (ROS) or the inhibition of DNA repair mechanisms. The presence of DNA damage triggers a DNA damage response (DDR), which can further contribute to cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound and its effects on cell cycle distribution and apoptosis.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| DLD1 | Colorectal Cancer | 0.1224 | [1] |

| HCT-116 | Colorectal Cancer | 0.1552 | [1] |

| HT29 | Colorectal Cancer | 0.0561 | [3] |

| Caco2 | Colorectal Cancer | Not specified | [3] |

| SGC-7901 | Gastric Cancer | Not specified | |

| A549 | Lung Cancer | Not specified | |

| HeLa | Cervical Cancer | Not specified | |

| K562 | Leukemia | 0.00779 | [4] |

| MCF-7 | Breast Cancer | Not specified | |

| HepG2 | Liver Cancer | Not specified | |

| U87 | Glioblastoma | Not specified | |

| U251 | Glioblastoma | Not specified |

Table 2: Effect of this compound (DOP) on Cell Cycle Distribution in Colorectal Cancer Cells

| Cell Line | Treatment | % of Cells in G2/M Phase | Reference |

| DLD1 | Control | ~15% | [1] |

| DLD1 | DOP (0.1 µM) | ~30% | [1] |

| DLD1 | DOP (0.2 µM) | ~45% | [1] |

| HCT-116 | Control | ~18% | [1] |

| HCT-116 | DOP (0.1 µM) | ~35% | [1] |

| HCT-116 | DOP (0.2 µM) | ~50% | [1] |

Table 3: Induction of Apoptosis by this compound (DOP) in Colorectal Cancer Cells

| Cell Line | Treatment | % of Apoptotic Cells (Early + Late) | Reference |

| DLD1 | Control | ~5% | [1] |

| DLD1 | DOP (0.1 µM) | ~15% | [1] |

| DLD1 | DOP (0.2 µM) | ~25% | [1] |

| HCT-116 | Control | ~7% | [1] |

| HCT-116 | DOP (0.1 µM) | ~20% | [1] |

| HCT-116 | DOP (0.2 µM) | ~35% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of DMDPT (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of DMDPT that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with DMDPT at the desired concentrations for a specific duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

-

Cell Treatment and Harvesting: Treat cells with DMDPT as required. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry immediately.

-

Data Analysis: Differentiate cell populations based on their fluorescence:

Western Blot Analysis for Protein Expression

-

Protein Extraction: Treat cells with DMDPT, wash with PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound demonstrates significant potential as an anticancer agent through its multifaceted mechanism of action. By targeting tubulin polymerization, DMDPT effectively disrupts cell division, leading to G2/M phase arrest. Furthermore, its ability to inhibit the pro-survival PI3K/Akt signaling pathway and induce apoptosis via the mitochondrial-mediated caspase cascade highlights its comprehensive attack on cancer cell viability. The induction of DNA damage further contributes to its cytotoxic effects. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of DMDPT and the development of novel podophyllotoxin-based cancer therapies. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully realize its clinical potential.

References

- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Demethyldeoxypodophyllotoxin as a Tubulin Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin (4-DMDPT), a derivative of the natural lignan (B3055560) podophyllotoxin (B1678966), is a potent cytotoxic agent that has garnered significant interest in oncology research. Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides an in-depth analysis of 4-DMDPT's role as a tubulin polymerization inhibitor, detailing its mechanism of action, summarizing key quantitative data, and outlining essential experimental protocols for its characterization. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell architecture.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.[2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[1]

This compound belongs to the class of microtubule-destabilizing agents. By binding to tubulin, it prevents the formation of microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and the subsequent induction of apoptosis.[3][4] This guide will explore the molecular interactions and cellular consequences of 4-DMDPT's activity.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound exerts its antimitotic effect by directly interacting with tubulin, the fundamental protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, a distinct pocket that is different from the binding sites of other microtubule-targeting agents like the taxanes and vinca (B1221190) alkaloids.[5][6] This binding event sterically hinders the conformational changes required for the longitudinal association of tubulin heterodimers, thereby inhibiting microtubule assembly.[7] The disruption of the delicate equilibrium between tubulin polymerization and depolymerization leads to a net loss of microtubules.[8]

The cellular consequences of microtubule destabilization by 4-DMDPT are profound. The inability to form a functional mitotic spindle during cell division activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3][9] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[3][4][10]

Figure 1: Mechanism of 4-DMDPT-mediated inhibition of tubulin polymerization.

Quantitative Data

The efficacy of this compound and its derivatives has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) for both tubulin polymerization and cell viability in various cancer cell lines.

Tubulin Polymerization Inhibition

The direct inhibitory effect of 4-DMDPT on microtubule assembly is a key measure of its potency. The IC50 value for tubulin polymerization represents the concentration of the compound required to inhibit the polymerization process by 50%.

| Compound | Assay Type | IC50 (µM) | Reference |

| Deoxypodophyllotoxin (B190956) | Tubulin Polymerization Assay | 2.1 | [11] |

| Podophyllotoxin | Tubulin Polymerization Assay | 2.52 | [11] |

Note: Data for the parent compound deoxypodophyllotoxin is often used as a benchmark.

In Vitro Cytotoxicity

The cytotoxic activity of 4-DMDPT and its analogues is typically assessed across a panel of human cancer cell lines. The IC50 values represent the concentration of the compound that inhibits cell growth by 50% after a specified incubation period.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Deoxypodophyllotoxin | QBC939 | Cholangiocarcinoma | 1.186 | 24 | [3] |

| Deoxypodophyllotoxin | QBC939 | Cholangiocarcinoma | 0.779 | 48 | [3] |

| Deoxypodophyllotoxin | QBC939 | Cholangiocarcinoma | 0.460 | 72 | [3] |

| Deoxypodophyllotoxin | RBE | Cholangiocarcinoma | 1.138 | 24 | [3] |

| Deoxypodophyllotoxin | RBE | Cholangiocarcinoma | 0.726 | 48 | [3] |

| Deoxypodophyllotoxin | RBE | Cholangiocarcinoma | 0.405 | 72 | [3] |

| 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG) | K562 | Chronic Myelogenous Leukemia | 0.00779 | Not Specified | [10] |

| 4-β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | HL-60 | Acute Promyelocytic Leukemia | 0.04 | Not Specified | [12] |

| 4-β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | A-549 | Lung Carcinoma | <0.01 | Not Specified | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized tubulin.[13][14]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI solution

-

4-DMDPT stock solution (in DMSO)

-

Positive control (e.g., Nocodazole)

-

Vehicle control (DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare the assay buffer by supplementing the General Tubulin Buffer with 1 mM GTP and 10% glycerol.

-

Compound Preparation: Prepare serial dilutions of 4-DMDPT, positive control, and vehicle control in the assay buffer.

-

Assay Setup: Add the compound dilutions to the wells of a pre-warmed 37°C 96-well plate.

-

Initiation of Polymerization: To each well, add the cold tubulin solution containing DAPI.

-

Data Acquisition: Immediately place the plate in the fluorescence plate reader set to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each concentration of 4-DMDPT relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve.

Figure 2: Workflow for a fluorescence-based tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[15][16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

4-DMDPT stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well, clear, flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 4-DMDPT for the desired duration (e.g., 24, 48, or 72 hours). Include wells with vehicle control and untreated cells.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.[17]

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the effects of 4-DMDPT on the microtubule network within cells.[18][19]

Materials:

-

Cells grown on sterile glass coverslips

-

4-DMDPT stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with 4-DMDPT or vehicle control for the desired time.

-

Fixation: Wash the cells with PBS and fix with the fixation solution.

-

Permeabilization: Wash with PBS and permeabilize the cells to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against tubulin.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI, wash, and mount the coverslips onto microscope slides.

-

Imaging: Visualize the microtubule network and cell morphology using a fluorescence microscope.

Signaling Pathways Affected by 4-DMDPT

The disruption of microtubules by 4-DMDPT initiates a cascade of signaling events that culminate in apoptosis. While the primary target is tubulin, downstream effects involve key cell cycle and apoptotic regulators. Some studies have also implicated the PI3K/AKT pathway in the cellular response to 4-DMDPT and its derivatives.[9][20] For instance, deoxypodophyllotoxin has been shown to inhibit the PI3K/AKT pathway and activate p38 MAPK signaling in oral squamous cell carcinoma.[20] Furthermore, in colorectal cancer, 4'-demethylpodophyllotoxin (B190941) has been shown to activate the PI3K-AKT pathway, leading to apoptosis and cell cycle arrest.[9] It is important to note that the specific signaling pathways can be cell-type dependent.

Figure 3: Simplified signaling cascade initiated by 4-DMDPT.

Conclusion

This compound is a potent inhibitor of tubulin polymerization with significant potential as an anticancer agent. Its well-defined mechanism of action, involving binding to the colchicine (B1669291) site on β-tubulin and subsequent microtubule destabilization, provides a solid foundation for further drug development and optimization. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of 4-DMDPT and its derivatives. A thorough understanding of its molecular interactions, cellular effects, and associated signaling pathways is crucial for harnessing its therapeutic potential in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. The effect of podophyllotoxin on microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of 4'-demethylepipodophyllotoxin in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity study of the inhibition of microtubule assembly in vitro by podophyllotoxin and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deoxypodophyllotoxin Exerts Anti-Cancer Effects on Colorectal Cancer Cells Through Induction of Apoptosis and Suppression of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Demethyldeoxypodophyllotoxin's Engagement with the PI3K-AKT Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Demethyldeoxypodophyllotoxin (4-DDP), a lignan (B3055560) derived from plants of the Podophyllum genus, is emerging as a potent anti-cancer agent with a multi-faceted mechanism of action.[1] This document provides a comprehensive technical overview of 4-DDP's therapeutic activities, with a specific focus on its role as a modulator of the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway. Dysregulation of the PI3K-AKT pathway is a common feature in many human cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[2][3] 4-DDP and its analogs have demonstrated significant efficacy in preclinical models by inhibiting this critical pro-survival pathway, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[1][4] This guide synthesizes key quantitative data, details essential experimental protocols for studying its effects, and provides visual representations of the core biological and experimental processes.

Mechanism of Action: Targeting a Core Cancer Pathway

4-DDP, also referred to in literature as 4'-demethylpodophyllotoxin (B190941) (DOP), exerts its anti-tumor effects through several coordinated actions that converge on the suppression of cancer cell proliferation and survival.[1][5][6] The primary mechanism involves the targeted inhibition of the PI3K-AKT signaling cascade.[1]

2.1 Inhibition of PI3K-AKT Signaling

The PI3K/AKT pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, and survival.[2] In many cancers, this pathway is constitutively active, promoting tumorigenesis.[1][6] Studies in colorectal cancer (CRC) have shown that 4-DDP effectively blocks the PI3K-AKT pathway.[1] This inhibition prevents the downstream activation of key effector molecules that would otherwise promote cell survival and proliferation.[7] The related compound, deoxypodophyllotoxin (B190956) (DPT), has also been shown to inhibit the PI3K/AKT pathway in glioblastoma and osteosarcoma cells.[4][8]

2.2 Induction of G2/M Phase Cell Cycle Arrest

By disrupting the PI3K-AKT pathway, 4-DDP impedes the normal progression of the cell cycle.[1] In colorectal cancer cell lines, treatment with 4-DDP leads to a significant accumulation of cells in the G2/M phase.[1] This cell cycle arrest prevents damaged cells from proceeding into mitosis, ultimately triggering cell death.[1] Similar effects, including G2/M arrest, have been observed with deoxypodophyllotoxin (DPT) in cholangiocarcinoma and HeLa cells.[9][10]

2.3 Induction of Apoptosis

A key consequence of PI3K-AKT inhibition and cell cycle arrest by 4-DDP is the induction of apoptosis, or programmed cell death.[1] The apoptotic mechanism involves the intrinsic mitochondrial pathway, characterized by a shift in the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.[11] Treatment with deoxypodophyllotoxin derivatives leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[11] This increased Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, leading to the activation of executioner caspases, such as caspase-3 and -7, which dismantle the cell.[9][12]

Quantitative Data: Efficacy Across Cancer Cell Lines

The cytotoxic and anti-proliferative effects of 4-DDP and its analog deoxypodophyllotoxin (DPT) have been quantified in various cancer cell lines, demonstrating potent activity.

Table 1: Anti-proliferative Activity (IC50) of Deoxypodophyllotoxin (DPT)

The 50% inhibitory concentration (IC50) values highlight the dose- and time-dependent efficacy of DPT against human cholangiocarcinoma cell lines.[10]

| Cell Line | Treatment Duration | IC50 (µM) |

| QBC939 | 24 hours | 1.186[10] |

| 48 hours | 0.779[10] | |

| 72 hours | 0.460[10] | |

| RBE | 24 hours | 1.138[10] |

| 48 hours | 0.726[10] | |

| 72 hours | 0.405[10] |

Table 2: Effect of 4'-demethylpodophyllotoxin (DOP) on Cell Cycle Distribution

Flow cytometry analysis reveals a significant increase in the percentage of colorectal cancer cells arrested in the G2/M phase following treatment with DOP for 24 hours.[1]

| Cell Line | Treatment | G2/M Phase Population (%) |

| DLD1 | Control | (Data not specified) |

| DOP | Increased[1] | |

| HCT-116 | Control | (Data not specified) |

| DOP | Increased[1] |

Table 3: Effect of 4'-demethylpodophyllotoxin (DOP) on Apoptosis

Treatment with DOP for 24 hours leads to a dose-dependent increase in the apoptotic rate in colorectal cancer cells, as measured by flow cytometry.[1]

| Cell Line | Treatment | Apoptosis Rate (%) |

| DLD1 | Control | (Data not specified) |

| DOP | Increased[1] | |

| HCT-116 | Control | (Data not specified) |

| DOP | Increased[1] |

Visualization of Pathways and Protocols

Visual diagrams are essential for understanding the complex interactions and workflows in molecular biology research.

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxypodophyllotoxin inhibits cell viability and invasion by blocking the PI3K/Akt signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Deoxypodophyllotoxin Induce Apoptosis through Bcl-2/Bax Proteins Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Demethyldeoxypodophyllotoxin-Induced DNA Damage and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Demethyldeoxypodophyllotoxin (DPT), a natural lignan (B3055560) derived from plants of the Podophyllum genus, has emerged as a potent anti-cancer agent. Its cytotoxic effects are primarily attributed to the induction of DNA damage and subsequent programmed cell death, or apoptosis. This technical guide synthesizes the current understanding of DPT's mechanisms of action, focusing on the molecular pathways it modulates to exert its anti-neoplastic activities. We provide a comprehensive overview of the key signaling cascades involved, detailed experimental protocols for assessing its efficacy, and a quantitative summary of its effects on various cancer cell lines.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, with podophyllotoxin (B1678966) and its derivatives being a prominent example. This compound (DPT), an analog of podophyllotoxin, has demonstrated significant cytotoxicity against a range of cancer cells.[1] Its primary mechanisms of action involve the disruption of microtubule assembly, leading to cell cycle arrest, and the induction of DNA damage, which culminates in apoptosis.[2][3] This document provides a detailed exploration of the molecular events underpinning DPT-induced DNA damage and apoptosis.

Induction of DNA Damage

DPT treatment has been shown to cause DNA damage in cancer cells, a critical event that can trigger cell cycle arrest and apoptosis.[4] A reliable marker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γ-H2AX.[4] Studies have consistently shown an upregulation of γ-H2AX levels in various cancer cell lines following exposure to DPT, confirming its DNA-damaging potential.[4]

Cell Cycle Arrest

A common cellular response to DNA damage is the activation of cell cycle checkpoints to allow time for DNA repair. DPT has been observed to induce cell cycle arrest, predominantly at the G2/M phase.[4][5][6] This arrest is often associated with the downregulation of key G2/M transition proteins, such as Cyclin B1 and cyclin-dependent kinase 1 (CDK1).[4][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. DPT is a potent inducer of apoptosis in a multitude of cancer cell types.[1][2][7] The apoptotic process initiated by DPT involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by morphological changes, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.[5][6]

Key Signaling Pathways

Several signaling pathways are critically involved in mediating DPT-induced apoptosis.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell survival and proliferation.[4] DPT has been shown to suppress this pathway, leading to a decrease in the phosphorylation and activation of AKT.[2][4][7] Inhibition of AKT signaling can, in turn, reduce the expression of anti-apoptotic proteins and promote the activity of pro-apoptotic factors.

-

p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is often activated in response to cellular stress, including DNA damage, and can play a role in inducing apoptosis.[2] Some studies have indicated that DPT can activate the p38 MAPK pathway, contributing to its pro-apoptotic effects.[2]

-

ATM/p53 Pathway: In response to DNA double-strand breaks, the Ataxia Telangiectasia Mutated (ATM) kinase is activated, which then phosphorylates downstream targets, including the tumor suppressor protein p53.[5][8] Activated p53 can induce the transcription of pro-apoptotic genes, such as Bax.[5][7] DPT treatment has been associated with the activation of the ATM-p53 signaling axis.[5]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of DPT have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| QBC939 | Cholangiocarcinoma | 1.186 | 24 | [6] |

| 0.779 | 48 | [6] | ||

| 0.460 | 72 | [6] | ||

| RBE | Cholangiocarcinoma | 1.138 | 24 | [6] |

| 0.726 | 48 | [6] | ||

| 0.405 | 72 | [6] | ||

| HCC827GR | Non-Small Cell Lung Cancer | Not specified, but dose-dependent decrease in viability observed | 24 and 48 | [1] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | Treatment | Apoptosis Rate (%) | Reference |

| QBC939 | Cholangiocarcinoma | 0.05 µM DPT | 17 | [6] |

| 1 µM DPT | 60 | [6] | ||

| RBE | Cholangiocarcinoma | 0.05 µM DPT | 19 | [6] |

| 1 µM DPT | 68 | [6] | ||

| DLD1 & HCT-116 | Colorectal Cancer | DPT (concentration not specified) | Significant increase | [4] |

Table 2: Apoptosis Rates Induced by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cells in a 96-well plate and allow them to attach overnight.[1]

-

Treat the cells with various concentrations of DPT or a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).[1][6]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Annexin V-FITC/Propidium Iodide (PI) double staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Treat cells with DPT for the indicated time.[6]

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[6]

-

Resuspend the cells in binding buffer.[6]

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[6]

-

Analyze the stained cells by flow cytometry.[6]

DNA Damage Detection (γ-H2AX Immunofluorescence)

-

Culture cells on coverslips and treat with DPT.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

-

Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Incubate with a primary antibody against γ-H2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Lyse DPT-treated and control cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, Bax, Bcl-2, cleaved caspase-3).[4][6]

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

Caption: DPT-induced signaling pathways leading to apoptosis.

Caption: General experimental workflow for studying DPT's effects.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects through the induction of DNA damage and apoptosis. Its ability to modulate key signaling pathways, such as the PI3K/AKT and p53 pathways, underscores its potential for therapeutic intervention. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-neoplastic properties of DPT. Future studies should focus on its in vivo efficacy, safety profile, and potential for combination therapies to enhance its anti-cancer activity.

References

- 1. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deoxypodophyllotoxin induces cell cycle arrest and apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer effect of deoxypodophyllotoxin induces apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA damage-induced cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 4-Demethyldeoxypodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 4-Demethyldeoxypodophyllotoxin, a potent anti-cancer compound. The document outlines its effects on various cancer cell lines, details the experimental methodologies for assessing its cytotoxicity, and illustrates the key signaling pathways involved in its mechanism of action.

Introduction

This compound, a derivative of podophyllotoxin (B1678966), has emerged as a promising candidate in cancer therapy.[1] It is a lignan (B3055560) compound found in the roots of Podophyllum hexandrum and has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1] This guide synthesizes the available preclinical data to provide a foundational understanding of its cytotoxic profile and molecular mechanisms.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against numerous human tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. These values highlight the compound's efficacy, often at concentrations significantly lower than conventional chemotherapeutic drugs.[2]

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| HL-60 | Promyelocytic Leukemia | 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | 0.04 µM | [3] |

| A-549 | Lung Carcinoma | 4β-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin | <0.01 µM | [3] |

| K562 | Chronic Myelogenous Leukemia | 4-demethyl-picropodophyllotoxin 7'-O-beta-D-glucopyranoside (4DPG) | 7.79 x 10⁻⁹ mol/L | [4] |

| MCF7 | Breast Cancer | 4-O-Podophyllotoxin sulfamate (B1201201) derivative (Compound 3) | 0.150–0.220 µM | [5] |

| A2780 | Ovarian Cancer | 4-O-Podophyllotoxin sulfamate derivative (Compound 3) | 0.150–0.220 µM | [5] |

| HT29 | Colon Adenocarcinoma | 4-O-Podophyllotoxin sulfamate derivative (Compound 3) | 0.150–0.220 µM | [5] |

| HSC2 | Oral Squamous Cell Carcinoma | Deoxypodophyllotoxin (DPT) | ~3-6 nM (at 48h) | [6] |

| HSC3 | Oral Squamous Cell Carcinoma | Deoxypodophyllotoxin (DPT) | ~3-6 nM (at 48h) | [6] |

Experimental Protocols

The following section details the standard methodologies employed in the cytotoxicity screening of this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

This compound (or its derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of cell proliferation.

PI3K/AKT Signaling Pathway

In several cancers, including colorectal and oral squamous cell carcinoma, this compound has been shown to inhibit the PI3K/AKT signaling pathway.[1][6] This pathway is crucial for cell growth, proliferation, and survival.[1] Inhibition of this pathway by this compound leads to the induction of apoptosis.[6][7]

References

- 1. 4′-Demethylpodophyllotoxin functions as a mechanism-driven therapy by targeting the PI3K-AKT pathway in Colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of novel derivatives of 4'-demethylepipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity, apoptosis induction, and mitotic arrest by a novel podophyllotoxin glucoside, 4DPG, in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deoxypodophyllotoxin Induces ROS-Mediated Apoptosis by Modulating the PI3K/AKT and p38 MAPK-Dependent Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxypodophyllotoxin induces cytoprotective autophagy against apoptosis via inhibition of PI3K/AKT/mTOR pathway in osteosarcoma U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on 4'-Demethyldeoxypodophyllotoxin Derivatives: A Technical Guide

Introduction: 4'-Demethyldeoxypodophyllotoxin (4-DMDPT), a derivative of the naturally occurring lignan (B3055560) podophyllotoxin (B1678966), serves as a crucial scaffold in the development of novel anticancer agents. Podophyllotoxin and its semisynthetic derivatives, such as etoposide (B1684455) and teniposide, are well-established clinical drugs. However, challenges like drug resistance, significant side effects, and poor water solubility have driven researchers to explore modifications of the core structure.[1][2][3] Early-stage research focuses on synthesizing and evaluating new 4-DMDPT derivatives to enhance cytotoxicity against cancer cells, overcome multidrug resistance, and improve pharmacological profiles.[1][2] These efforts primarily involve structural modifications at the C4 position to modulate the compound's interaction with key cellular targets like tubulin and topoisomerase II.[1][4]

Synthesis and Evaluation of 4-DMDPT Derivatives

The general workflow for developing novel 4-DMDPT derivatives involves chemical synthesis followed by a cascade of biological evaluations to determine their potential as anticancer agents.

Mechanisms of Action

Research has revealed that 4-DMDPT derivatives primarily exert their anticancer effects through two main mechanisms: inhibition of tubulin polymerization and poisoning of topoisomerase II. Additionally, studies have identified their roles in modulating crucial signaling pathways involved in cell survival and apoptosis.

Tubulin Polymerization Inhibition

Similar to the parent compound podophyllotoxin, many 4-DMDPT derivatives function by disrupting microtubule dynamics, which are essential for cell division.[5][6] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α,β-tubulin heterodimers into microtubules.[1][6] This disruption leads to the disassembly of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[5][7]

Topoisomerase II Poisoning

In contrast to podophyllotoxin, many clinically successful derivatives like etoposide are topoisomerase II (topo II) poisons.[1][3] This mechanism has been a key focus for the development of new 4-DMDPT analogs. These derivatives do not inhibit the enzyme directly but stabilize the transient covalent complex formed between topo II and DNA, known as the cleavage complex.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent, protein-linked DNA double-strand breaks.[1][8] These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[9]

Modulation of Apoptotic and Survival Pathways

Beyond direct targeting of tubulin and topo II, 4-DMDPT derivatives induce apoptosis by modulating key signaling pathways.

-

Bcl-2 Family Proteins: Several derivatives have been shown to influence the expression of Bcl-2 family proteins. They can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, thereby decreasing the Bcl-2/Bax ratio.[10][11] This shift promotes the release of cytochrome c from the mitochondria, activating the caspase cascade.

-

PI3K/AKT Pathway: Some derivatives, such as 4′-demethylpodophyllotoxin (DOP), have been found to inhibit colorectal cancer growth by activating the PI3K/AKT pathway, which paradoxically leads to apoptosis and cell cycle arrest at the G2/M phase in this context.[9]

-

Chk-2 Signaling: 4'-Demethyl-deoxypodophyllotoxin glucoside has been shown to exert its anticancer effects in breast cancer cells by altering the Chk-2 signaling pathway, which is involved in the DNA damage response.[12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel 4-DMDPT derivatives is commonly assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are determined to quantify their potency.

Table 1: Cytotoxic Activity (IC50/GI50 in µM) of Selected 4-DMDPT Derivatives

| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 9g * | HL-60 (leukemia) | 0.04 | [13] |

| A-549 (lung) | <0.01 | [13] | |

| Compound 8b | A-549 (lung) | 0.102 | [14] |

| HeLa (cervical) | 0.180 | [14] | |

| SiHa (cervical) | 0.0195 | [14] | |

| 4DPG | K562 (leukemia) | 0.00779 | [5] |

| Etoposide (VP-16) | K562 (leukemia) | 22.3 | [5] |

| Compound 13a | L1210 (leukemia) | 10-20 fold more potent than VP-16 | [2] |

| Compound 27a | L1210 (leukemia) | 10-20 fold more potent than VP-16 | [2] |

*4beta-N-substituted-phenylalanine 5-Fu pentyl ester-4'-demethylepipodophyllotoxin

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of 4-DMDPT derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan (B1609692) crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.[16]

-

Protocol:

-